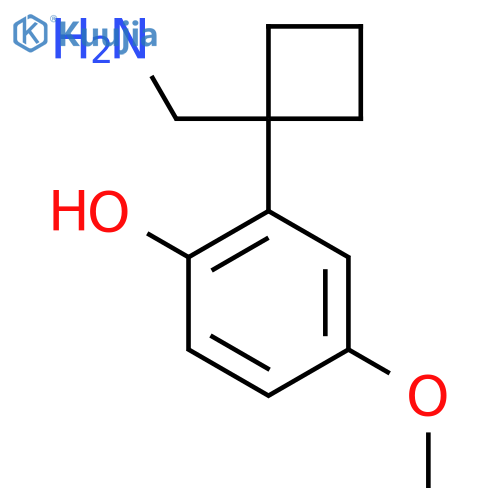Cas no 1895445-16-5 (2-1-(aminomethyl)cyclobutyl-4-methoxyphenol)

1895445-16-5 structure
商品名:2-1-(aminomethyl)cyclobutyl-4-methoxyphenol
2-1-(aminomethyl)cyclobutyl-4-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-1-(aminomethyl)cyclobutyl-4-methoxyphenol
- EN300-1756965
- 2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol
- 1895445-16-5
-
- インチ: 1S/C12H17NO2/c1-15-9-3-4-11(14)10(7-9)12(8-13)5-2-6-12/h3-4,7,14H,2,5-6,8,13H2,1H3
- InChIKey: VCYNTNHIJPBECD-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1C1(CN)CCC1)OC
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.5Ų
2-1-(aminomethyl)cyclobutyl-4-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756965-0.25g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.25g |
$1065.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-0.5g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.5g |
$1111.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-10.0g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 10g |
$4974.0 | 2023-06-03 | ||
| Enamine | EN300-1756965-1g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-1.0g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1756965-5g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 5g |
$3355.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-10g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 10g |
$4974.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-2.5g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 2.5g |
$2268.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-0.1g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.1g |
$1019.0 | 2023-09-20 | ||
| Enamine | EN300-1756965-0.05g |
2-[1-(aminomethyl)cyclobutyl]-4-methoxyphenol |
1895445-16-5 | 0.05g |
$972.0 | 2023-09-20 |
2-1-(aminomethyl)cyclobutyl-4-methoxyphenol 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
1895445-16-5 (2-1-(aminomethyl)cyclobutyl-4-methoxyphenol) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
